molecular formula C6H6N4O B8810446 5-Methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one

5-Methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one

Cat. No. B8810446
M. Wt: 150.14 g/mol
InChI Key: IMPGLEPEWISUJF-UHFFFAOYSA-N
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Patent
US06573263B2

Procedure details

70 mg (0.14 mmol) of 7-[(3E)-1-acetyl-4-phenyl-3-butenyl]-2-(3,4-dimethoxy-benzyl)-5-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one are reacted analogously to Example 12 with 5 mg (0.14 mmol) of sodium borohydride to give 2-(3,4-dimethoxybenzyl)-7-[(3E)-1-1-hydroxyethyl)-4-phenyl-3-butenyl]-5-methylimidazo-[5,1-f][1,2,4]triazin-4(3H)-one.

Identifiers

REACTION_CXSMILES
C(C([C:14]1[N:22]2[C:17]([C:18](=[O:34])[NH:19][C:20](CC3C=CC(OC)=C(OC)C=3)=[N:21]2)=[C:16]([CH3:35])[N:15]=1)C/C=C/C1C=CC=CC=1)(=O)C.[BH4-].[Na+]>>[CH3:35][C:16]1[N:15]=[CH:14][N:22]2[C:17]=1[C:18](=[O:34])[NH:19][CH:20]=[N:21]2 |f:1.2|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
C(C)(=O)C(C\C=C\C1=CC=CC=C1)C1=NC(=C2C(NC(=NN21)CC2=CC(=C(C=C2)OC)OC)=O)C
Name
Quantity
5 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CN2N=CNC(C21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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